molecular formula C2H9N2O2P B14460050 N,N'-Dimethylphosphorodiamidic acid CAS No. 70858-15-0

N,N'-Dimethylphosphorodiamidic acid

Cat. No.: B14460050
CAS No.: 70858-15-0
M. Wt: 124.08 g/mol
InChI Key: PQXJBPVYLYIVCA-UHFFFAOYSA-N
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Description

N,N'-Dimethylphosphorodiamidic acid is an organophosphorus compound with the molecular formula C2H9N2O2P and a PubChem CID of 13056188 . As a phosphorodiamidic acid derivative, it serves as a valuable chemical intermediate in synthetic organic and medicinal chemistry research. This compound is structurally related to other dimethylphosphoramidate derivatives, which are commonly used in scientific research for the synthesis of more complex molecules, including the preparation of phosphoramidate esters and other functionalized organophosphorus compounds . Its diamidic structure makes it a candidate for investigating novel phosphorylation reactions and for developing potential enzyme inhibitors or modulators of biological pathways. This compound is For Research Use Only . It is not intended for diagnostic, therapeutic, or any human, veterinary, or household use. Researchers should consult the Safety Data Sheet (SDS) and conduct a thorough risk assessment prior to handling this material in the laboratory.

Properties

CAS No.

70858-15-0

Molecular Formula

C2H9N2O2P

Molecular Weight

124.08 g/mol

IUPAC Name

bis(methylamino)phosphinic acid

InChI

InChI=1S/C2H9N2O2P/c1-3-7(5,6)4-2/h1-2H3,(H3,3,4,5,6)

InChI Key

PQXJBPVYLYIVCA-UHFFFAOYSA-N

Canonical SMILES

CNP(=O)(NC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dimethylphosphorodiamidic acid typically involves the reaction of phosphorus oxychloride (POCl3) with dimethylamine hydrochloride under controlled conditions. The reaction proceeds as follows: [ \text{POCl}_3 + 2 (\text{CH}_3)_2\text{NH} \cdot \text{HCl} \rightarrow (\text{CH}_3)_2\text{N}-\text{P}(\text{O})\text{Cl}_2 + 2 \text{HCl} ] The resulting intermediate, N,N-dimethylaminophosphoric dichloride, is then hydrolyzed to form N,N’-Dimethylphosphorodiamidic acid: [ (\text{CH}_3)_2\text{N}-\text{P}(\text{O})\text{Cl}_2 + 2 \text{H}_2\text{O} \rightarrow (\text{CH}_3)_2\text{N}-\text{P}(\text{O})(\text{OH})_2 + 2 \text{HCl} ]

Industrial Production Methods: Industrial production of N,N’-Dimethylphosphorodiamidic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: N,N’-Dimethylphosphorodiamidic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The compound can undergo substitution reactions where the dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphorodiamidic acids.

Scientific Research Applications

N,N’-Dimethylphosphorodiamidic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-Dimethylphosphorodiamidic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target molecule. The pathways involved often include phosphorylation and dephosphorylation reactions, which are critical for cellular signaling and regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphorodiamidates and related phosphorus compounds vary significantly in reactivity, stability, and application based on substituents. Below is a comparative analysis of Diamidafos and structurally analogous compounds.

Phosphoramidate Esters

Compound Name Molecular Formula CAS RN Molecular Weight Substituents Application
Phenyl N,N′-Dimethylphosphorodiamidate (Diamidafos) C₈H₁₃N₂O₂P 1754-58-1 216.17 Phenyl ester Nematicide
Dimethyl N,N-Dimethylphosphoramidate C₄H₁₂NO₃P 597-07-9 153.11 Methyl ester Chemical intermediate
Diethyl N,N-Dimethylphosphoramidate C₆H₁₆NO₃P 2404-03-7 181.17 Ethyl ester Solvent/Reagent

Key Observations:

  • Substituent Impact: The phenyl group in Diamidafos enhances stability and lipophilicity, making it suitable for agricultural use. In contrast, methyl/ethyl esters (e.g., CAS 597-07-9) are smaller, more volatile, and often serve as intermediates in organophosphorus synthesis .
  • Bioactivity: Diamidafos’ nematicidal activity is attributed to its ability to inhibit acetylcholinesterase in pests, a property less pronounced in alkyl esters .

Phosphoramidochloridates (Dichloride Derivatives)

Compound Name Molecular Formula CAS RN Molecular Weight Substituents Application
Diethylphosphoramidic Dichloride C₄H₁₀Cl₂NOP 1498-54-0 193.00 Ethyl, Chloride Synthesis of pesticides
N,N-Bis(2-chloroethyl)phosphoramidic Dichloride C₄H₈Cl₄NOP 677-43-0 259.90 Chloroethyl, Chloride Chemical warfare precursors

Key Observations:

  • Reactivity : Dichlorides (e.g., CAS 1498-54-0) are highly reactive, serving as precursors for esterification or amidation reactions. Their chlorine atoms facilitate nucleophilic substitution, enabling diverse derivatization .
  • Toxicity : Compounds with chloroethyl groups (e.g., CAS 677-43-0) exhibit increased toxicity, limiting their use to controlled industrial processes .

Sulfamide-Substituted Phosphorus Compounds

describes N,N′-dimethylsulphamide-bridged diphosphorus compounds (e.g., compounds 9–10) with trigonal bipyramidal geometry at phosphorus. These differ from Diamidafos in:

  • Coordination : Sulfamide bridging creates mixed-valence phosphorus species (e.g., compound 6–8) with unique redox properties .
  • Applications : Used in catalytic and materials science research due to their structural flexibility, unlike Diamidafos’ biological focus .

Research Findings and Trends

  • Diamidafos Efficacy : Field studies confirm its nematicidal activity at 2–5 kg/ha, with residual effects lasting 4–6 weeks .
  • Synthetic Utility: Dichloride derivatives (e.g., CAS 1498-54-0) are critical in synthesizing organophosphate flame retardants and pharmaceuticals .
  • Structural Insights : X-ray crystallography of sulfamide-bridged compounds () reveals trigonal bipyramidal coordination, influencing their catalytic behavior .

Q & A

Q. What are the standard synthetic routes for N,N'-Dimethylphosphorodiamidic acid derivatives?

The Moedritzer-Irani reaction is a well-established method for synthesizing phosphorodiamidic acid derivatives. This involves reacting dimethylphosphinoyl-substituted amines with phosphorus-containing reagents under controlled conditions. For example, dimethylphosphinoylmethyl-imino-bis(methanephosphonic acid) was synthesized via this route, with structural confirmation via IR, NMR, and X-ray diffraction . Alternative pathways include Kabachnik-Fields reactions for ester intermediates, which can be hydrolyzed to yield the target acids .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • ¹H/³¹P NMR : Key for identifying phosphorus environments and substituent effects. For example, ³¹P NMR chemical shifts between 15–25 ppm typically indicate phosphoramidate bonds .
  • IR Spectroscopy : Stretching vibrations for P=O (1250–1300 cm⁻¹) and P-N (900–1000 cm⁻¹) bonds are diagnostic .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, as demonstrated for N-phosphinoyl-substituted derivatives . Structural data from NIST (e.g., IUPAC Standard InChIKey, CAS Registry) provides reference benchmarks .

Q. What chromatographic methods ensure purity analysis of this compound?

Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection is recommended. Critical parameters include:

  • Column selection : Polar stationary phases (e.g., ZORBAX Eclipse Plus C18) for resolving polar phosphoramidates.
  • Mobile phase : Acetonitrile/water gradients with 0.1% formic acid to enhance peak resolution .
  • Calibration : Use certified reference materials (CRMs) from authoritative sources like NIST to validate retention times .

Advanced Research Questions

Q. How can experimental design optimize reaction yields for this compound synthesis?

  • Design of Experiments (DoE) : Vary temperature (60–120°C), solvent polarity (DMF vs. acetonitrile), and stoichiometry (amine:phosphorus reagent ratios) to identify optimal conditions .
  • Kinetic Studies : Monitor reaction progress via in-situ ³¹P NMR to detect intermediates (e.g., phosphorylated amines) and adjust reaction time .
  • Scale-Up Considerations : Maintain inert atmospheres (N₂/Ar) to prevent oxidation, as phosphoramidates are sensitive to moisture and oxygen .

Q. How can contradictions in stability data across studies be resolved?

Discrepancies in stability (e.g., hydrolysis rates) arise from differences in solvent systems or analytical methods. Mitigation strategies include:

  • Controlled Stability Testing : Conduct parallel studies in aqueous buffers (pH 4–10) at 25–60°C, using HPLC to quantify degradation products .
  • Crystallographic Validation : Single-crystal X-ray diffraction (as in Ethyl N,N'-bis(3,4,5-trimethoxyphenyl)phosphorodiamidate) confirms structural integrity and identifies degradation-prone functional groups .
  • Cross-Lab Reproduibility : Share raw data (e.g., crystallographic CIF files) via platforms like the Crystallography Open Database to standardize interpretations .

Q. How do steric and electronic effects influence reactivity in nucleophilic substitution reactions?

  • Steric Effects : Bulky N,N-dimethyl groups hinder nucleophilic attack at phosphorus, reducing reaction rates. This is observed in phosphoramidate ester hydrolysis, where steric shielding slows water access .
  • Electronic Effects : Electron-withdrawing substituents (e.g., methoxy groups in 3,4,5-trimethoxyphenyl derivatives) polarize P=O bonds, enhancing electrophilicity and reactivity toward amines .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition-state geometries and activation energies, guiding synthetic modifications .

Methodological Best Practices

  • Synthetic Protocols : Prioritize anhydrous conditions and Schlenk-line techniques for moisture-sensitive reactions .
  • Data Validation : Cross-reference NMR/IR results with NIST Chemistry WebBook entries to ensure spectral accuracy .
  • Safety : Use gloveboxes for air-sensitive compounds and adhere to OSHA guidelines for handling phosphorus reagents .

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